molecular formula C10H15BrClN B1384671 (3-Bromo-5-isopropylphenyl)methanamine hydrochloride CAS No. 2227272-65-1

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride

Cat. No.: B1384671
CAS No.: 2227272-65-1
M. Wt: 264.59 g/mol
InChI Key: AUVGDPFYXFNDLB-UHFFFAOYSA-N
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Description

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride (CAS 2227272-65-1) is a halogenated aromatic amine derivative. Its molecular formula is C₁₀H₁₅BrClN, with a molecular weight of 272.59 g/mol (calculated from substituents). The compound features a bromine atom at the 3-position and an isopropyl group at the 5-position on the benzene ring, with a methanamine hydrochloride moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Commercial samples are available at ≥95% purity with production scales up to kilograms .

Properties

IUPAC Name

(3-bromo-5-propan-2-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)9-3-8(6-12)4-10(11)5-9;/h3-5,7H,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGDPFYXFNDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227272-65-1
Record name Benzenemethanamine, 3-bromo-5-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-isopropylphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 5-isopropylphenylmethanamine, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Hydrochloride Formation: The resulting (3-Bromo-5-isopropylphenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent conversion to the hydrochloride salt under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amine group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted phenylmethanamines can be formed.

    Oxidation Products: Imines or other oxidized derivatives of the amine group.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biological pathways and interactions involving amine-containing compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-isopropylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound can interact with biological targets through its amine group, which can form hydrogen bonds or ionic interactions with proteins, enzymes, or receptors. The bromine and isopropyl groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

(a) Halogen and Alkyl Substitutions
  • (3-Bromo-5-fluorophenyl)methanamine Hydrochloride (CAS 1189924-80-8) :

    • Molecular formula: C₇H₈BrClFN (240.50 g/mol).
    • Differs by replacing the isopropyl group with a fluorine atom . The fluorine’s electronegativity increases the ring’s electron-withdrawing character, enhancing reactivity in electrophilic substitutions compared to the isopropyl group’s electron-donating effect. This compound is also an intermediate but may exhibit distinct solubility due to reduced lipophilicity .
  • 1-(3-Bromo-5-isopropylphenyl)ethanamine Hydrochloride (CAS 2227272-85-5) :

    • Molecular formula: C₁₁H₁₇BrClN (286.62 g/mol).
    • Features an ethylamine (-CH₂CH₂NH₂) side chain instead of methanamine (-CH₂NH₂). The longer chain increases molecular weight and may alter steric interactions in binding applications .
(b) Heterocyclic Derivatives
  • [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride (CAS 1803580-84-8) :

    • Molecular formula: C₉H₉BrClN₃O (299.55 g/mol).
    • Incorporates a 1,2,4-oxadiazole ring , which introduces additional hydrogen-bonding sites and rigidity. Such structures are common in drug candidates targeting enzymes or receptors, unlike the purely aromatic target compound .
  • (S)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine: A non-aromatic brominated isoxazoline derivative synthesized via glyoxylic acid and hydroxylamine reactions. The saturated ring reduces conjugation, affecting electronic properties and stability compared to the aromatic target .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Purity LogP (Estimated)
Target Compound 272.59 Br, isopropyl ≥95% ~2.8
(3-Bromo-5-fluorophenyl)methanamine 240.50 Br, F ≥98% ~1.9
1-(3-Bromo-5-isopropylphenyl)ethanamine 286.62 Br, isopropyl, ethylamine ≥95% ~3.2
[3-(3-Bromophenyl)-oxadiazolyl]methanamine 299.55 Br, oxadiazole ≥97% ~1.5
  • Lipophilicity : The target’s isopropyl group increases LogP compared to fluorine-substituted analogs, enhancing membrane permeability .
  • Solubility : Hydrochloride salts generally improve water solubility, but bulky substituents like isopropyl may reduce it compared to smaller halogens .

Biological Activity

(3-Bromo-5-isopropylphenyl)methanamine hydrochloride, with the CAS number 2227272-65-1, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and an isopropyl group attached to a phenyl ring, contributing to its unique chemical reactivity. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate physiological responses.
  • Cytotoxicity : Preliminary studies suggest low cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications.

Biological Activity Studies

Recent research has focused on the compound's pharmacological effects. Below are key findings from various studies:

StudyObjectiveFindings
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic pathways.
Cytotoxicity AssessmentShowed low cytotoxic effects in vitro at concentrations up to 100 µM.
Receptor Binding StudiesIdentified potential interactions with key receptors in cellular signaling pathways.

Case Studies

  • Inhibition of Metabolic Enzymes : A study evaluated the compound's ability to inhibit enzymes related to the visual cycle. Results indicated that while it was less potent than other inhibitors, it still demonstrated protective effects against phototoxicity in retinal cells .
  • Pharmacokinetic Profile : Another investigation into the pharmacokinetics revealed that this compound has favorable absorption characteristics when administered orally, suggesting potential for therapeutic use .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in treating conditions associated with metabolic dysregulation and receptor-mediated diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride
Reactant of Route 2
(3-Bromo-5-isopropylphenyl)methanamine hydrochloride

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